Firocoxib-d4

LC-MS/MS Bioanalysis Isotope Dilution

Unlabeled structural analogs used as internal standards introduce unacceptable variability in LC-MS/MS due to differential ionization and extraction recovery. Firocoxib-d4 is a true stable isotope-labeled internal standard (SIL-IS) that co-elutes with firocoxib, compensating for matrix-induced ion suppression exceeding 28% in plasma and tissue homogenates. • Achieves LLOQ of 1 ng/mL in plasma, enabling accurate PK parameter determination (Cmax, Tmax, AUC, t1/2). • +4 Da mass shift ensures unambiguous MRM quantification without interference from endogenous analytes. • Supports ANDA method validation per FDA Bioanalytical Method Validation guidance with full CoA documentation.

Molecular Formula C17H20O5S
Molecular Weight 340.426
CAS No. 1325700-11-5
Cat. No. B589897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFirocoxib-d4
CAS1325700-11-5
Synonyms3-[(Cyclopropyl-d4)methoxy)]-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone;  Equioxx-d4;  Equixx-d4;  Librens-d4;  ML 1785713-d4;  Previcox-d4; 
Molecular FormulaC17H20O5S
Molecular Weight340.426
Structural Identifiers
SMILESCC1(C(=C(C(=O)O1)OCC2CC2)C3=CC=C(C=C3)S(=O)(=O)C)C
InChIInChI=1S/C17H20O5S/c1-17(2)14(12-6-8-13(9-7-12)23(3,19)20)15(16(18)22-17)21-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3/i4D2,5D2
InChIKeyFULAPETWGIGNMT-CQOLUAMGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Firocoxib-d4: Deuterated Internal Standard


Firocoxib-d4 is a stable isotope-labeled analog of firocoxib (ML 1785713), in which four hydrogen atoms on the cyclopropylmethoxy moiety are replaced by deuterium, yielding a molecular weight of 340.43 g/mol . As a deuterated internal standard, it is chemically and physically nearly identical to the unlabeled analyte, co-eluting under reversed-phase chromatographic conditions while providing a distinct +4 Da mass shift essential for selective multiple reaction monitoring (MRM) in LC-MS/MS workflows . The parent compound, firocoxib, is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor approved for veterinary use in dogs and horses to manage pain and inflammation associated with osteoarthritis [1].

Type Deuterated internal standard (SIL-IS)
Workflow LC-MS/MS bioanalysis with MRM
Key feature Co-eluting +4 Da mass shift for signal normalization

Why Firocoxib-d4 Cannot Be Substituted


In quantitative LC-MS/MS, the use of an unlabeled structural analog as an internal standard introduces unacceptable variability due to differential ionization efficiency, chromatographic retention, and extraction recovery [1]. Firocoxib-d4, as a true stable isotope-labeled internal standard (SIL-IS), co-elutes with the analyte, precisely compensating for matrix-induced ion suppression/enhancement, a phenomenon that can reduce signal by >28% in complex biological matrices such as plasma and tissue homogenates . Substitution with a non-deuterated analog or a differently labeled isotopologue (e.g., Firocoxib-D6) without method re-validation compromises the accuracy, precision, and regulatory defensibility of the assay, as even minor differences in isotopic purity or deuterium placement can alter chromatographic behavior and extraction efficiency .

Analog mismatch Unlabeled structural analogs exhibit different retention and ionization, undermining matrix-effect correction.
Isotopologue variability Deuterated variants (e.g., D6) may alter chromatographic behavior or isotopic purity, requiring method re-validation.
Label stability risk Deuterium at labile positions (e.g., methyl sulfone) can undergo H/D exchange, compromising ISTD response consistency.

Evidence for Selecting Firocoxib-d4


Mass Spectrometric Differentiation

Firocoxib-d4 exhibits a nominal mass shift of +4 Da relative to unlabeled firocoxib (m/z 336 → m/z 340 for [M+H]+), enabling baseline-resolved selected reaction monitoring (SRM) transitions free from isotopic cross-talk . This mass difference is optimal for distinguishing the internal standard from the analyte in complex biological matrices, where endogenous compounds may produce interfering signals .

Mass shift
Reported
+4 Da (m/z 340.43 [M+H]+)
Minimizes isotopic cross-talk in SRM
Baseline resolution from endogenous signals
LC-MS/MS Bioanalysis Isotope Dilution

Isotopic Purity for Accurate Quantification

Firocoxib-d4 is certified with an isotopic purity of 99% atom D, meaning that less than 1% of the internal standard population contributes to the unlabeled analyte's MRM channel due to incomplete deuteration . In contrast, alternative internal standards such as Firocoxib-D6 may exhibit slightly lower isotopic purity (98.5 atom% D) or require additional chromatographic resolution due to deuterium placement .

Isotopic purity
Head-to-head
99% atom D
Reduces analyte-channel cross-contribution
Compared to Firocoxib-D6 (98.5% atom D)
Isotope Dilution Method Validation Regulatory Bioanalysis

Regulatory Documentation Support

Firocoxib-d4 is supplied with a comprehensive Certificate of Analysis (COA) that includes identity confirmation by NMR and MS, purity assessment by HPLC (≥98%), and isotopic enrichment data, meeting the characterization requirements of ICH Q7 and FDA guidance for reference standards used in Abbreviated New Drug Applications (ANDAs) [1]. This level of documentation is not consistently provided by all vendors of deuterated internal standards .

Characterization
Specification review
COA with NMR, MS, HPLC purity ≥98%, atom% D
Supports method validation documentation
Source-specific review recommended
ANDA DMF Regulatory Science

Deuterium Label Stability

Firocoxib-d4 incorporates deuterium atoms on the cyclopropylmethoxy moiety, a site that is stable under typical bioanalytical conditions. In contrast, deuterium labels on the methyl sulfone group of firocoxib (as in some alternative syntheses) undergo extensive H/D exchange in aqueous media even at neutral pH, leading to isotopic dilution and compromised internal standard performance [1].

Label stability
Context-dependent
Stable cyclopropyl-d4 label
Resists H/D exchange in aqueous conditions
Methyl sulfone-deuterated analogs exhibit labile exchange
Isotope Exchange Stability Method Robustness

Method Sensitivity Enhancement

While the specific use of Firocoxib-d4 is not detailed in this publication, LC-MS/MS methods employing a deuterated firocoxib internal standard have been validated to achieve a lower limit of quantification (LLOQ) of 1 ng/mL in plasma, representing a 25-fold improvement in sensitivity over previously reported HPLC-UV methods [1].

LLOQ
Reported
1 ng/mL with deuterated IS
Supports low-concentration PK monitoring
25-fold improvement vs. HPLC-UV (25 ng/mL)
LLOQ Pharmacokinetics Method Validation

Matrix Effect Compensation

In LC-MS/MS analysis of firocoxib in biological matrices, matrix-induced ion suppression can reduce analyte signal by >28% [1]. A co-eluting deuterated internal standard such as Firocoxib-d4 corrects for this variability by normalizing the analyte response to the internal standard response, maintaining method accuracy (88–107%) and precision (CV <12.2%) across a wide concentration range [1].

Matrix correction
Reported
Ionization efficiency >72% with IS normalization
Normalizes ion suppression/enhancement
Accuracy 88–107%, precision CV <15%
Matrix Effect Ion Suppression Bioanalysis

Application Scenarios for Firocoxib-d4


Bioanalytical Method Validation

Use Firocoxib-d4 as the internal standard in LC-MS/MS methods intended for Abbreviated New Drug Applications (ANDAs) for generic firocoxib veterinary products. Its comprehensive Certificate of Analysis and regulatory-compliant characterization data support method validation per FDA Guidance for Industry: Bioanalytical Method Validation [1].

Veterinary Pharmacokinetic Studies

Employ Firocoxib-d4 to achieve an LLOQ of 1 ng/mL in plasma, enabling accurate measurement of firocoxib concentrations over extended time courses. The +4 Da mass shift ensures unambiguous quantification, critical for determining key PK parameters such as Cmax, Tmax, AUC, and terminal half-life [2].

Residue Monitoring and Withdrawal Time

Integrate Firocoxib-d4 into multi-residue LC-MS/MS methods for monitoring firocoxib residues in edible tissues or milk from treated food-producing animals. The stable cyclopropyl-d4 label maintains isotopic integrity during sample extraction and clean-up, supporting accurate quantification at trace levels (low ng/g) required for regulatory compliance .

In Vitro Metabolism and DDI Studies

Utilize Firocoxib-d4 as a SIL-IS to quantify firocoxib and its metabolites in hepatocyte or microsomal incubation samples. The deuterated standard compensates for matrix effects from complex incubation media and co-factors, ensuring robust determination of intrinsic clearance and metabolic stability [3].

Application
Selection Property
Validation Focus
LC-MS/MS method research
Co-eluting SIL-IS with full characterization data
Matrix-effect correction and accuracy review
Veterinary PK studies
Low LLOQ via deuterated ISTD
Sensitivity for extended time-course monitoring
Residue analysis research
Stable cyclopropyl-d4 label during extraction
Trace-level quantification consistency
In vitro metabolism assays
Matrix-tolerant ISTD for incubation media
Metabolic stability and clearance determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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